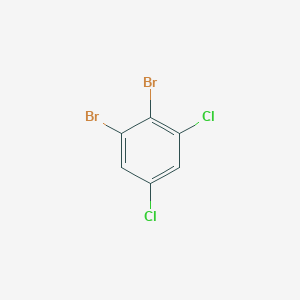

1,2-Dibromo-3,5-dichlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3,5-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWVWUFIFRXKDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554675 | |

| Record name | 1,2-Dibromo-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81067-40-5 | |

| Record name | 1,2-Dibromo-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 1,2 Dibromo 3,5 Dichlorobenzene Within Halogenated Aromatic Chemistry

Within the broad family of halogenated aromatics, 1,2-Dibromo-3,5-dichlorobenzene is a notable example of a polyhalogenated benzene (B151609) derivative with a specific substitution pattern. This compound is characterized by a benzene ring substituted with two bromine atoms on adjacent carbons (positions 1 and 2) and two chlorine atoms at the meta-positions (3 and 5). The distinct arrangement of these four halogen atoms on the benzene ring dictates its chemical behavior and potential applications in synthetic chemistry.

The presence of both bromine and chlorine atoms on the same aromatic ring provides differential reactivity, which is a valuable asset in multi-step organic syntheses. Generally, the carbon-bromine bond is more susceptible to cleavage and subsequent reactions, such as metal-halogen exchange or cross-coupling reactions, compared to the more robust carbon-chlorine bond. This allows for a stepwise and controlled functionalization of the aromatic ring, making this compound a useful precursor for creating more complex, highly substituted aromatic structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂Br₂Cl₂ |

| Molecular Weight | 304.79 g/mol nih.gov |

| IUPAC Name | This compound |

| CAS Number | 81067-42-7 nih.gov |

| Physical Form | Solid |

| XLogP3 | 4.8 nih.gov |

Significance of Dibromodichlorobenzene Isomers in Advanced Chemical Studies

The specific placement of halogen atoms on the benzene (B151609) ring is crucial, and as such, the various isomers of dibromodichlorobenzene exhibit distinct properties and applications. For instance, an isomer like 1,3-Dibromo-2,5-dichlorobenzene, with a different substitution pattern, will have a different dipole moment, crystalline structure, and reactivity profile compared to 1,2-Dibromo-3,5-dichlorobenzene. sigmaaldrich.com This isomeric differentiation is of high significance in advanced chemical studies, particularly in fields like materials science and medicinal chemistry.

In the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), the precise architecture of the molecular components is paramount. The isomeric purity of precursors like dibromodichlorobenzene can directly impact the electronic properties, self-assembly behavior, and ultimate performance of the final material. Similarly, in the development of new pharmaceutical compounds, the specific substitution pattern on an aromatic core can drastically alter its binding affinity to a biological target. The ability to selectively synthesize and utilize a particular isomer allows chemists to fine-tune the steric and electronic properties of a molecule to achieve a desired function.

Historical Overview of Research Trends in Polyhalogenated Benzene Derivatives

Advanced Synthetic Pathways for Dibromodichlorobenzenes

The regioselective introduction of four halogen atoms onto a benzene ring presents a significant synthetic challenge. Various strategies have been developed to control the substitution pattern, ranging from direct halogenation to multi-step sequences involving functional group manipulations.

Direct Halogenation Strategies for Dichlorobenzene Derivatives

Direct halogenation of dichlorobenzenes is a primary method for synthesizing dibromodichlorobenzenes. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the benzene ring acts as a nucleophile attacking an electrophilic halogen species. numberanalytics.comdocbrown.info The presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is crucial for activating the halogen molecule, making it a more potent electrophile. libretexts.orglibretexts.org

For instance, the bromination of 1,3-dichlorobenzene (B1664543) would be expected to yield a mixture of isomers, with the positions of substitution directed by the existing chlorine atoms. Chlorine is an ortho-, para-directing deactivator. chemicalforums.com Therefore, the incoming bromine electrophile would be directed to the positions ortho and para to the chlorine atoms. In the case of 1,3-dichlorobenzene, this would lead to substitution at the 2, 4, and 6 positions. The formation of 1,2-dibromo-3,5-dichlorobenzene from 1,3-dichlorobenzene would involve substitution at the 2 and a subsequent substitution.

The reaction conditions, including the choice of catalyst, solvent, and temperature, play a critical role in the regioselectivity and yield of the desired product. libretexts.org Iron is often used as a catalyst in bromination reactions because it is cheaper and readily available, reacting with bromine to form iron(III) bromide (FeBr₃) in situ. chemguide.co.uk

Table 1: Catalysts and Conditions for Direct Halogenation

| Starting Material | Halogenating Agent | Catalyst | Product(s) | Reference(s) |

| Benzene | Chlorine (Cl₂) | AlCl₃ or FeCl₃ | Chlorobenzene | libretexts.orgchemguide.co.uk |

| Benzene | Bromine (Br₂) | FeBr₃ | Bromobenzene | libretexts.orgchemguide.co.uk |

| Chlorobenzene | Chlorine (Cl₂) | Anhydrous FeCl₃ | o-dichlorobenzene, p-dichlorobenzene | youtube.com |

Isomerization Studies of Monobromodichlorobenzene Precursors

The isomerization of monobromodichlorobenzene isomers in the presence of a catalyst, such as an aluminum halide, can be a viable route to obtain specific dibromodichlorobenzene isomers that are difficult to access through direct halogenation. google.com This process often involves the migration of a halogen atom around the benzene ring to achieve a thermodynamically more stable arrangement.

A patented process describes the production of 1-bromo-3,5-dichlorobenzene (B43179) through the isomerization of other monobromodichlorobenzene isomers. google.com This "special isomerization" is performed at elevated temperatures (80° to 180°C) in the presence of an aluminum halide catalyst. google.comgoogleapis.com The reaction mixture at equilibrium contains the desired 1-bromo-3,5-dichlorobenzene along with other isomers and disproportionation products like dichlorobenzenes and dibromodichlorobenzenes. googleapis.com The desired product can then be isolated through crystallization or a combination of distillation and crystallization. google.com

Halogen Exchange Reactions under Controlled Conditions

Halogen exchange (HALEX) reactions provide an alternative pathway for the synthesis of polyhalogenated benzenes. This method involves the replacement of one halogen atom with another, often driven by the relative bond strengths and reaction conditions. For example, bromoarenes can be synthesized from chloroarenes under hydrothermal conditions. scirp.org

Research has demonstrated the conversion of 1,2-dichlorobenzene (B45396) to 1-bromo-2-chlorobenzene (B145985) and 1,2-dibromobenzene (B107964) by treatment with hydrobromic acid at high temperatures (240°C to 320°C). scirp.orguno.edu This process is significant as it can utilize industrial byproducts like 1,2-dichlorobenzene. scirp.org The yields of the target products can be substantial, with minimal formation of other isomers. uno.edu Interestingly, the presence of iron(III) salts was found to decrease the yield of 1,2-dibromobenzene. scirp.org

More recent developments have focused on halogen-metal exchange reactions. For instance, 1,2-dibromobenzene can undergo a bromine-lithium exchange using reagents like tert-butyllithium. nih.gov This creates a highly reactive organolithium intermediate that can then be functionalized. nih.govresearchgate.net

Multi-step Synthesis via Amination and Deamination Protocols

Multi-step synthetic sequences involving the introduction and subsequent removal of an amino group offer a powerful tool for controlling the regiochemistry of halogenation. The Sandmeyer reaction is a classic example, where an amino group is converted into a diazonium salt, which can then be displaced by a halogen. chemicalforums.com

This strategy is particularly useful for synthesizing isomers that are not readily accessible through direct electrophilic substitution. For example, to synthesize 1,3-dichlorobenzene, one could start with the nitration of benzene, followed by chlorination to yield 1-chloro-3-nitrobenzene. The nitro group, being a meta-director, guides the chlorine to the desired position. Subsequently, the nitro group can be reduced to an amino group, which is then converted to a chlorine atom via the Sandmeyer reaction. chemicalforums.comyoutube.com A similar strategy could be envisioned for the synthesis of specific dibromodichlorobenzene isomers by carefully selecting the sequence of nitration, halogenation, reduction, and Sandmeyer reactions. A patented process for producing 1-bromo-3,5-dichlorobenzene utilizes the reaction of acetanilide (B955) with chlorine, followed by deacetylation, bromination, and elimination of the amino group. google.com

Development of Novel Catalytic Approaches for Halogenated Benzene Construction

The development of novel catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of halogenation reactions. While traditional Lewis acids are effective, they are often required in stoichiometric amounts and can generate significant waste. masterorganicchemistry.com

Modern research focuses on developing more active and recyclable catalysts. While specific novel catalytic approaches for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of catalyst development in aromatic halogenation are relevant. This includes exploring solid acid catalysts, transition metal catalysts, and organocatalysts to achieve milder reaction conditions and higher selectivity. The goal is to activate the halogenating agent more efficiently and to control the regiochemical outcome of the substitution. masterorganicchemistry.com

Elucidation of Reaction Mechanisms and Reactivity Profiles

Understanding the reaction mechanisms and reactivity profiles of the substrates and intermediates is fundamental to optimizing synthetic strategies for polyhalogenated benzenes.

The mechanism of electrophilic aromatic halogenation is a well-established two-step process. libretexts.org

Formation of the sigma-complex (arenium ion): The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma-complex or arenium ion. numberanalytics.comlibretexts.org This step is typically the rate-determining step. masterorganicchemistry.com

Deprotonation: A base, often the conjugate base of the Lewis acid-halogen complex (e.g., [FeBr₄]⁻), removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. libretexts.orglibretexts.org

The reactivity of the benzene ring is significantly influenced by the substituents it carries. Electron-withdrawing groups, such as halogens, deactivate the ring towards further electrophilic substitution by reducing its electron density. chemistrysteps.com Conversely, electron-donating groups activate the ring. The directing effect of substituents (ortho, para, or meta) is also a critical factor in determining the regiochemical outcome of the reaction. chemistrysteps.com

In the case of dichlorobenzenes, the two chlorine atoms deactivate the ring, making further substitution more difficult than in benzene itself. chemicalforums.com The orientation of the incoming electrophile is directed by the combined effects of the two chlorine atoms. For 1,3-dichlorobenzene, the positions ortho and para to both chlorines are the most activated for electrophilic attack.

The study of halogen exchange reactions reveals different mechanistic possibilities. Under hydrothermal conditions, the mechanism may involve nucleophilic attack of a bromide ion on the chloro-substituted carbon. scirp.org In halogen-metal exchange reactions, the formation of an organometallic intermediate is key, which then reacts with an electrophile. nih.govresearchgate.net

Table 2: Summary of Mechanistic Steps in Electrophilic Aromatic Bromination

| Step | Description | Intermediate(s) | Reference(s) |

| 1 | Activation of Bromine | Br-Br-FeBr₃ complex | youtube.comjove.com |

| 2 | Nucleophilic Attack | Sigma-complex (Arenium ion) | numberanalytics.comlibretexts.org |

| 3 | Deprotonation | Brominated benzene, HBr, FeBr₃ | libretexts.orglibretexts.org |

An in-depth analysis of the synthetic pathways and mechanistic properties of this compound reveals a complex interplay of electronic and steric effects governed by its polyhalogenated structure. This article explores the key reaction methodologies pertinent to this compound and its isomers, focusing on nucleophilic and electrophilic substitutions, redox transformations, and metal-catalyzed cross-coupling reactions. Furthermore, it delves into the critical aspects of regioselectivity in its synthesis and protocols for scalable production.

Computational Chemistry and Theoretical Modeling of 1,2 Dibromo 3,5 Dichlorobenzene

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in exploring the fundamental characteristics of 1,2-dibromo-3,5-dichlorobenzene, from its three-dimensional geometry to the distribution of electrons within the molecule.

Analysis of Sigma (σ)-Holes and Intermolecular Halogen Bonding Interactions

Halogen atoms (chlorine and bromine) in this compound are key to its intermolecular behavior due to a phenomenon known as the σ-hole. The σ-hole is a region of positive electrostatic potential on the outermost portion of the halogen atom, centered along the axis of the carbon-halogen bond. This positive region arises because the electron density is drawn towards the more electronegative carbon and the lateral sides of the halogen, leaving the pole of the halogen atom electron-deficient.

The presence of both bromine and chlorine atoms in this compound suggests a complex landscape of potential halogen bonding interactions. Halogen bonding is a non-covalent interaction where the positive σ-hole on a halogen atom in one molecule is attracted to a negative site, such as a lone pair on a nitrogen or oxygen atom, or even the electron-rich region of another halogen in an adjacent molecule. In the solid state, these interactions can dictate the crystal packing and architecture. For instance, studies on other dibromo- and diiodo-dimethoxybenzenes have revealed that C–Br···Br–C and C–I···O synthons are significant in their spatial organization. researchgate.net The relative strength of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen, following the trend I > Br > Cl > F. Therefore, the bromine atoms in this compound are expected to have more prominent σ-holes and form stronger halogen bonds compared to the chlorine atoms.

The interplay of multiple halogen substituents on the benzene (B151609) ring can modulate the magnitude of the σ-holes. Electron-withdrawing groups tend to enhance the positive potential of the σ-hole, making the halogen a better halogen bond donor. The specific arrangement of two bromine and two chlorine atoms on the benzene ring in this compound will influence the electrostatic potential surface of the molecule, creating a unique fingerprint for its intermolecular interactions. Computational studies on other polyhalogenated systems have shown that extensive halogen-bonding networks can form in the solid state, driven by interactions between the σ-holes of the halogens and lone pairs on other atoms. rsc.org

Calculation of Bond Dissociation Energies and Prediction of Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting BDEs. These calculations can provide valuable information about the relative reactivity of the different halogen atoms in the molecule. For example, the position of the halogen on the benzene ring and the presence of other substituents influence the bond strength.

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For a related compound, 1,3-dibromo-5-chlorobenzene, DFT studies have been performed to analyze its molecular structure, vibrational frequencies, and electronic properties, including HOMO-LUMO analysis. sigmaaldrich.com Similar calculations for this compound would be expected to reveal insights into its reactivity towards nucleophiles and electrophiles. The distribution of HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment over time.

Application of Polarizable Ellipsoidal Force Field (PEff) Models for Polyhalogenated Systems

Standard force fields used in MD simulations often struggle to accurately model the anisotropic nature of halogen bonding due to their reliance on a simple point-charge model for atoms. To address this, more advanced force fields, such as the Polarizable Ellipsoidal Force Field (PEff), have been developed. The PEff model represents the anisotropic charge distribution of halogen atoms more accurately by using a combination of a negatively charged sphere and a positively charged ellipsoid, which better captures the concept of the σ-hole. sigmaaldrich.com

This model has been successfully applied to a range of polyhalogenated benzenes, demonstrating good accuracy and transferability of the optimized parameters for the anisotropic electrostatic potential. sigmaaldrich.com The application of the PEff model to this compound would allow for more realistic simulations of its behavior in condensed phases, capturing the directional nature of halogen bonding that is crucial for understanding its interactions and aggregation.

Characterization of Molecular Interactions and Aggregation Behavior

MD simulations, particularly when employing advanced force fields like PEff, can be used to investigate how molecules of this compound interact with each other and with other molecules in a system. These simulations can reveal the preferred orientations and geometries of molecular aggregation.

For polyhalogenated benzenes, aggregation is often driven by a combination of van der Waals forces, π-π stacking interactions between the aromatic rings, and, significantly, halogen bonding. The relative orientation of the molecules in an aggregate will be determined by the interplay of these forces. For instance, T-shaped arrangements might be favored due to interactions between the electron-rich π-system of one molecule and the halogen atoms of another. Head-to-tail arrangements are also common, facilitated by halogen bonding.

Understanding the aggregation behavior is important for predicting the physical properties of the bulk material, such as its solubility and crystal structure. While specific studies on the aggregation of this compound are lacking, the principles derived from studies on similar molecules would apply.

Predictive Models for Physicochemical Parameters relevant to Environmental Behavior

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are particularly valuable for assessing the environmental fate and behavior of chemicals like this compound.

For polyhalogenated aromatic hydrocarbons, QSAR models have been developed to predict properties like toxicity and environmental persistence. These models often use molecular descriptors derived from computational chemistry, such as electronic properties (e.g., HOMO-LUMO gap), hydrophobicity (logP), and molecular size and shape parameters.

While specific QSAR/QSPR models developed for this compound are not documented, its physicochemical properties can be estimated using widely available prediction software based on its structure. These predicted properties are essential for environmental risk assessment, helping to estimate its distribution in different environmental compartments (air, water, soil), its potential for bioaccumulation, and its persistence.

Below is a table of computationally predicted physicochemical properties for this compound from the PubChem database. nih.gov

| Property | Predicted Value |

| Molecular Weight | 304.79 g/mol |

| XLogP3 | 4.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 0 |

| Exact Mass | 301.79003 g/mol |

| Monoisotopic Mass | 301.79003 g/mol |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 8 |

| Complexity | 120 |

Table 1. Computationally Predicted Physicochemical Properties of this compound.

Utilization of Unified Physicochemical Property Estimation Relationships (UPPER) Models

Elucidating Reaction Mechanisms through Computational Reaction Path Studies

Similarly, a thorough review of existing research reveals a lack of specific computational reaction path studies focused on this compound. Computational reaction path studies are a powerful tool in theoretical chemistry for investigating the mechanisms of chemical reactions at a molecular level. These studies can determine transition states, reaction intermediates, and activation energies, providing a detailed understanding of how a reaction proceeds. While computational methods are widely applied to study reaction mechanisms of halogenated benzenes in general, dedicated studies elucidating specific reaction pathways involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, were not found in the surveyed literature.

Environmental Chemistry and Fate of Halogenated Benzene Compounds in Environmental Systems

Environmental Distribution and Partitioning Dynamics

The distribution of halogenated benzenes in the environment is governed by their physical and chemical properties, which influence their partitioning between air, water, soil, and sediment.

Halogenated benzenes, including compounds analogous to 1,2-Dibromo-3,5-dichlorobenzene, are known to volatilize from both water and soil surfaces. The rate of volatilization is influenced by several factors, including the compound's vapor pressure and water solubility, as well as environmental conditions like temperature and wind speed. For instance, a study on benzene (B151609), a related compound, demonstrated that wind speed has the most significant impact on its volatilization rate from soil. researchgate.net

For compounds like 1,2-dibromo-3-chloropropane (B7766517) (DBCP), it is expected to volatilize from surface water and is mobile in soil, with the potential to migrate to groundwater. who.intnih.gov This mobility suggests that similar halogenated benzenes could also exhibit significant transport from soil and aqueous environments into the atmosphere. The process of volatilization is a crucial mechanism that affects the migration and transformation of these compounds in the soil. researchgate.net

Table 1: Factors Influencing Volatilization of Benzene from Soil

| Factor | Influence on Volatilization Rate |

| Wind Speed | Most significant impact; higher wind speed increases volatilization. researchgate.net |

| Temperature | Higher temperatures generally increase volatilization. researchgate.net |

| Soil Particle Size | Can influence the surface area available for volatilization. researchgate.net |

| Soil Organic Matter | Higher organic matter can increase adsorption, potentially reducing volatilization. researchgate.net |

| Moisture Content | Affects partitioning between soil, water, and air phases. researchgate.net |

This table is based on data for benzene and is intended to illustrate general principles applicable to related compounds.

The interaction of halogenated benzenes with soil and sediment is largely controlled by adsorption and desorption processes, which are heavily influenced by the organic carbon content of the environmental matrix. Studies on chlorinated benzenes have shown that they adsorb to natural sediments. acs.org This adsorption can be complex, sometimes exhibiting both reversible and irreversible components. acs.orgacs.org

The irreversible adsorption of chlorinated benzenes to sediments has significant implications for their long-term fate and bioavailability. acs.org For some chlorinated benzenes, the irreversible adsorption capacity is proportional to the soil organic carbon content. acs.org The process of adsorption and desorption is critical in controlling the concentration of these contaminants in the water column and their potential risk to the environment. acs.org Clay and sand sediments exhibit different affinities for aromatic compounds, with clay generally showing a better capacity to retain them due to its larger surface area and higher porosity. researchgate.net

Table 2: Adsorption and Desorption Characteristics of Chlorinated Benzenes in Dickinson Sediment

| Compound | log Koc (adsorption) | log Koc (after 5 desorption steps) |

| 1,4-Dichlorobenzene (B42874) | 2.78 | 3.94 acs.org |

This table illustrates the significant difference between adsorption and desorption behavior, indicating a degree of irreversible binding.

Degradation Pathways and Persistence in Natural Environments

The persistence of halogenated benzenes in the environment is determined by their susceptibility to various degradation processes, including biodegradation and photodegradation.

The biodegradation of halogenated benzenes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the efficiency and pathways differ. Generally, less chlorinated benzenes are more susceptible to aerobic degradation, while highly chlorinated benzenes are more readily degraded through anaerobic reductive dechlorination. ub.edu

Aerobic bacteria can utilize less chlorinated benzenes as a source of carbon and energy, breaking them down into less harmful substances like carbon dioxide and water. researchgate.net For example, studies have demonstrated the aerobic biodegradation of monochlorobenzene and 1,4-dichlorobenzene in contaminated groundwater. ub.edu In contrast, anaerobic biodegradation often involves organohalide-respiring bacteria that use the chlorinated compounds as electron acceptors. ub.edu While some studies have shown the potential for anaerobic degradation of dichlorobenzenes, others have found it to be limited under certain conditions. ub.edubattelle.org The presence of other contaminants can also inhibit the biodegradation process. ub.edu

In the atmosphere, the primary degradation pathway for many organic compounds, including halogenated benzenes, is through reaction with hydroxyl radicals (•OH). nih.govsemanticscholar.orgcopernicus.org These highly reactive radicals initiate oxidation reactions that break down the parent compound. copernicus.org For instance, the atmospheric oxidation of hexachlorobenzene (B1673134) by hydroxyl radicals is its major removal process. nih.gov The reaction of o-dichlorobenzene with hydroxyl radicals, generated from the photolysis of nitrous acid, leads to the formation of various degradation products, including chlorophenols and dichloronitrobenzenes. researchgate.net The rate of these reactions is a key factor in determining the atmospheric lifetime of these compounds.

In aquatic environments, halogenated benzenes can undergo photolysis, which is degradation initiated by sunlight. nih.gov While many of these compounds are inert to direct photolysis by solar wavelengths, they can be transformed through sensitized photolysis, where other dissolved substances (like dissolved organic matter) absorb light and transfer the energy to the halogenated benzene. nih.gov Halide ions present in the water can also play a complex role in these photochemical processes, potentially forming reactive halogen species that can further react with the organic compounds. nih.gov The photolysis of pentachlorophenol (B1679276) in a water-acetonitrile solution, for example, leads to the formation of other chlorinated compounds. nrcresearchpress.com The stability and transformation pathways under photolytic conditions are crucial for determining the persistence and fate of these compounds in sunlit surface waters.

Advanced Analytical Methodologies for Environmental Monitoring

The detection and quantification of halogenated benzene compounds, such as this compound, in environmental matrices present significant analytical challenges. The development of advanced methodologies is crucial for understanding their environmental distribution, fate, and potential risks. These methods must be sensitive enough to detect trace levels and selective enough to differentiate between various isomers.

Trace Analysis of Dibromodichlorobenzenes in Complex Environmental Samples

Trace analysis of dibromodichlorobenzenes in complex environmental samples like water, soil, and sediment requires sophisticated analytical techniques capable of high sensitivity and selectivity. Gas chromatography (GC) and liquid chromatography (LC) are the primary methods employed for the analysis of halogenated aromatic compounds. nih.gov

Commonly, GC is coupled with detectors like an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (MS) for definitive identification and quantification. For instance, trace-level analysis of volatile organic compounds, including various halogenated benzenes, in groundwater samples has been performed using GC/MS. epa.govepa.gov Sample preparation for complex matrices often involves extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes before instrumental analysis.

Recent advancements in liquid chromatography, particularly normal-phase liquid chromatography (NPLC) using specialized stationary phases, have shown promise for the separation of halogenated benzenes. nih.gov The use of a fullerene (C70)-coated column, for example, has demonstrated enhanced retention for halogenated benzenes due to specific intermolecular interactions known as halogen–π interactions. rsc.org The strength of this interaction increases with the size of the halogen atom (F < Cl < Br < I), which can be exploited for improved separation. rsc.org

The table below summarizes common analytical techniques used for the trace analysis of halogenated benzenes.

| Analytical Technique | Detector | Application Notes |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | High sensitivity for halogenated compounds. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Provides definitive identification and quantification; used for trace volatiles in water. epa.govepa.gov |

| Normal-Phase Liquid Chromatography (NPLC) | UV Detector | Can separate isomers by optimizing mobile phase conditions and using specialized columns. nih.gov |

Challenges in Isomer-Specific Detection and Quantification in Environmental Forensics

A significant challenge in the environmental analysis of dibromodichlorobenzenes is the differentiation and quantification of its various structural isomers. Isomers are molecules that have the same chemical formula but different structural arrangements of atoms. biocompare.com This "isomer problem" is particularly acute in environmental forensics, where identifying the specific source of contamination may depend on the unique isomeric profile of the pollutant.

Traditional analytical methods often struggle to separate isomers due to their very similar physical and chemical properties, such as boiling point and hydrophobicity. nih.gov This can lead to co-elution during chromatographic analysis, making accurate quantification of individual isomers difficult. For example, a study of the PubChem library revealed that a single chemical formula can correspond to thousands of different isomers, highlighting the scale of the challenge. biocompare.com

To overcome these challenges, high-resolution separation techniques are necessary. Advanced chromatographic methods, such as the use of C70-coated columns in NPLC, can exploit subtle differences in intermolecular interactions to achieve separation. nih.govrsc.org The separation on these columns is influenced by the dipole moments of the isomers, which affect the strength of the π–π interaction between the analyte and the stationary phase. rsc.org By optimizing the mobile phase conditions, it is possible to achieve a one-pot separation of all isomers of compounds like brominated benzenes. nih.govrsc.org These advanced separation capabilities are crucial for providing the detailed, isomer-specific data needed for environmental forensic investigations.

Studies on Bioaccumulation and Bioconcentration Potential in Aquatic Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all sources of exposure, including water, food, and sediment. ecetoc.org Bioconcentration is a specific component of bioaccumulation, referring to the uptake of a substance from the water across respiratory surfaces like gills. ecetoc.org For hydrophobic organic compounds (HOCs) like this compound, bioaccumulation in aquatic organisms is a significant concern.

The potential for a chemical to bioaccumulate is often estimated using the octanol-water partition coefficient (Kow), typically expressed as log Kow. nih.gov A high log Kow value indicates that a substance is lipophilic ("fat-loving") and more likely to accumulate in the fatty tissues of organisms. The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state, is another key metric. nih.gov

For regulatory purposes, chemicals with a log Kow > 3 or a BCF > 2000 are often considered to have bioaccumulation potential. nih.govnih.gov Very hydrophobic substances can accumulate in biota to levels that are difficult to detect in water, leading regulatory bodies like the European Commission to set Environmental Quality Standards (EQS) directly for biota. nih.gov

The table below provides key parameters used to assess the bioaccumulation potential of chemical substances.

| Parameter | Definition | Significance for Dibromodichlorobenzenes |

| Log Kow | The logarithm of the octanol-water partition coefficient, a measure of a substance's lipophilicity. | The estimated XLogP3 value of 4.8 for an isomer suggests a high potential to partition into fatty tissues. nih.gov |

| BCF | Bioconcentration Factor: The ratio of a chemical's concentration in an organism to that in the water. | A BCF > 2000 is a criterion for bioaccumulative potential; substances with high log Kow are expected to have high BCFs. nih.gov |

| BAF | Bioaccumulation Factor: The ratio of a chemical's concentration in an organism to that in its environment (water, food, etc.). | A comprehensive measure that includes all routes of exposure. |

| TMF | Trophic Magnification Factor: The factor by which a chemical's concentration increases with each trophic level. | A TMF > 1 indicates that the chemical is biomagnifying through the food web. |

Given the hydrophobic nature indicated by its estimated log Kow, this compound and its isomers are expected to be persistent in certain environmental compartments and to accumulate in aquatic life, warranting further experimental investigation to fully characterize their environmental risk.

Applications in Advanced Organic Synthesis and Functional Materials Research

A Versatile Intermediate in the Synthesis of Fine Chemicals

The polysubstituted nature of 1,2-Dibromo-3,5-dichlorobenzene, featuring both bromine and chlorine atoms, imparts a high degree of versatility, allowing for selective functionalization and the construction of intricate molecular architectures. This has led to its application as a key building block in the synthesis of a range of fine chemicals.

Building Blocks for Complex Organic Molecules

Halogenated benzenes are fundamental building blocks in organic synthesis, providing a scaffold for the introduction of various functional groups through cross-coupling reactions and other transformations. While specific examples detailing the direct use of this compound in the synthesis of highly complex molecules are not extensively documented in publicly available literature, its structural motifs are present in precursors for larger systems. For instance, related dibromodichlorobenzenes are known to be intermediates in the synthesis of other functionalized aromatic compounds. nih.gov The strategic placement of four halogen atoms on the benzene (B151609) ring allows for sequential and site-selective reactions, a critical aspect in the multi-step synthesis of elaborate organic structures.

Precursors for Dyes and Pigments

The synthesis of dyes and pigments often relies on aromatic intermediates that can be readily converted into chromophoric systems. While direct evidence for the use of this compound as a primary precursor for commercially significant dyes is not prominent, its structural relative, 1-bromo-3,5-dichlorobenzene (B43179), is a known valuable starting material for the production of dyes. google.comgoogle.com This suggests the potential for polysubstituted benzenes like this compound to serve as scaffolds for novel colorants, where the halogen atoms could be replaced by auxochromic or chromophoric groups to tune the color and properties of the final dye molecule.

Development of Agrochemical and Pharmaceutical Intermediates

The introduction of halogen atoms into organic molecules is a well-established strategy in the design of bioactive compounds, often enhancing their efficacy and metabolic stability. Consequently, halogenated benzenes are crucial intermediates in the agrochemical and pharmaceutical industries.

Synthetic Utility in Agrochemical Scaffold Construction

The development of effective and selective agrochemicals, such as fungicides and insecticides, frequently involves the synthesis of complex heterocyclic and aromatic structures. The compound 1-bromo-3,5-dichlorobenzene, an isomer of the subject compound, is a key intermediate in the synthesis of fungicides like Vinclozolin. google.com This is achieved through its conversion to 3,5-dichloroaniline, a versatile building block for various agrochemical scaffolds. google.com The presence of multiple halogen atoms in this compound offers potential for the creation of a diverse range of agrochemical candidates with potentially novel modes of action.

Intermediate in the Production of Pharmaceutical Compounds

In the pharmaceutical industry, halogenated intermediates are indispensable for the synthesis of a wide array of therapeutic agents. The carbon-halogen bond can participate in numerous coupling reactions, facilitating the assembly of complex drug molecules. While specific blockbuster drugs derived directly from this compound are not readily identifiable, the broader class of polychlorinated and polybrominated benzenes are recognized as important intermediates. google.com Their utility lies in their ability to introduce specific substitution patterns on the aromatic ring, which is often crucial for biological activity and optimizing pharmacokinetic properties.

Precursors for Biologically Active Indanone Derivatives

Indanone and its derivatives represent a class of compounds with a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The synthesis of these molecules often involves the cyclization of substituted phenylpropanoic acids or related precursors. While a direct synthetic route to biologically active indanones starting from this compound is not explicitly detailed in the reviewed literature, the synthesis of halogenated 1-indanones from other halogenated benzene derivatives is a known strategy. For example, a review on the synthesis of 1-indanones highlights methods starting from various substituted benzenes, which undergo reactions like Friedel-Crafts acylation followed by cyclization. nih.gov The presence of four halogen substituents on the this compound ring could, in principle, be exploited to synthesize highly functionalized indanone scaffolds with potential for novel biological activities.

Advanced Materials Science Applications

The utility of polyhalogenated benzenes in materials science often stems from their reactivity in cross-coupling reactions and their ability to impart specific properties like flame retardancy, thermal stability, or unique electronic characteristics to polymers and other materials. However, for this compound, there is a conspicuous lack of documented applications in these advanced fields.

Chemical Incorporation into Polymer Systems for Enhanced Properties

The incorporation of halogenated monomers into polymer backbones is a common strategy to enhance material properties. For instance, the presence of bromine and chlorine atoms can increase flame resistance and improve thermal stability. This is often achieved through polymerization reactions where the halogenated compound acts as a monomer or a cross-linking agent.

Despite the theoretical potential for this compound to be used in such a capacity, for example, through polycondensation or coupling reactions, there are no available scientific reports or patents that describe its successful incorporation into any polymer system. Research on polymers derived from halogenated phenylcyanoacrylates and other aromatic compounds has been conducted with different isomers, but not with this compound. researchgate.netresearchgate.net The specific substitution pattern of this molecule may present synthetic challenges or result in properties that are not advantageous compared to more readily available or studied isomers.

Structure-Property Relationships in Polyhalogenated Material Design

The design of polyhalogenated materials relies heavily on understanding the relationship between the substitution pattern of the halogen atoms on the aromatic ring and the resulting properties of the material. The number, type, and position of halogens influence factors such as molecular packing, electronic properties, solubility, and thermal stability. nih.gov

A critical analysis of structure-property relationships enables the targeted design of materials with desired characteristics. For instance, the specific arrangement of halogens can induce planarity or non-planarity in a polymer chain, affecting its conjugation length and, consequently, its optical and electronic properties.

Due to the absence of any documented polymers or functional materials synthesized from this compound, there is no empirical data from which to derive its specific structure-property relationships in material design. Any discussion would be purely speculative and not based on the detailed research findings required for this analysis. The lack of data prevents the creation of meaningful data tables or a detailed discussion on how the unique 1,2-dibromo-3,5-dichloro substitution pattern would translate into material performance.

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Sustainable Synthesis of Halogenated Aromatics

The synthesis of halogenated aromatic compounds has traditionally relied on methods that often involve harsh reagents and produce significant waste. The principles of green chemistry are now guiding the development of more environmentally benign alternatives.

A promising green approach to halogenation involves the use of hydrogen peroxide in aqueous acetic acid to generate "X+" (where X is a halogen). cdnsciencepub.comresearchgate.net This method offers a comparable yield and regioselectivity to traditional methods using reagents like N-bromosuccinimide (NBS) but with a significantly improved environmental profile. cdnsciencepub.comresearchgate.net Research has shown this technique to be effective for electron-rich heterocyclic rings, demonstrating high selectivity for substitution at sites alpha to a heteroatom. cdnsciencepub.comresearchgate.net The reaction conditions also exhibit good functional group tolerance, as seen in the successful halogenation of substituted phenols. researchgate.net

Key features of this green halogenation method include:

Use of nontoxic oxidants: Hydrogen peroxide is a key component, which is more environmentally friendly than many traditional oxidizing agents. cdnsciencepub.com

Atom economy: The reaction design aims to maximize the incorporation of reactant atoms into the final product, minimizing waste. cdnsciencepub.com

Comparable efficacy: Yields and regioselectivity are similar to those achieved with conventional methods like using NBS in tetrahydrofuran. cdnsciencepub.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Environmental Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, accelerating discovery and improving predictive capabilities. acs.orgnsf.gov These technologies are particularly valuable in the context of halogenated aromatics for both designing new compounds and predicting their environmental impact.

Graph machine learning, for instance, can learn directly from molecular graphs to predict environmental chemistry properties with high accuracy, often outperforming conventional models that rely on manually designed chemical features. rsc.org This approach is crucial for the sustainable development of the chemical industry. rsc.org

AI and ML are being applied in several key areas:

Catalyst Design: Generative models and deep learning are being used to design novel catalysts for sustainable chemistry applications, with predictive capabilities that can rival density functional theory (DFT) calculations. acs.org

Process Optimization: ML models can create highly accurate surrogate models for complex chemical processes, improving the efficiency of large-scale process systems engineering. acs.orgnsf.gov This includes optimizing reaction conditions and improving process economics and safety. nsf.gov

Environmental Impact Assessment: By training on vast datasets from scientific literature, AI models can predict the properties of chemical sensors for detecting pollutants like "forever chemicals" (PFAS) with high accuracy. uchicago.edu This can significantly speed up the design of sensors for monitoring halogenated aromatic pollutants. uchicago.edu

Drug Discovery: In the pharmaceutical sector, AI algorithms are already being used to design compounds and predict their properties, accelerating the drug discovery process. acs.orgmdpi.com This "lab-in-a-loop" concept, where AI models are continuously refined with real-world data, promises to make drug development more autonomous and efficient. mdpi.com

Exploration of Novel Catalytic Systems for Selective C-X Bond Functionalization

The selective functionalization of carbon-halogen (C-X) and carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis. nih.govnih.gov The development of novel catalytic systems is crucial for creating complex molecules from simpler, readily available starting materials. nih.govsioc-journal.cn

Recent research has focused on the use of earth-abundant metals like iron as catalysts for C-X bond activation. nih.gov Quantum chemical studies have shown that by modulating the electronic and structural properties of iron-based catalysts, it is possible to significantly lower the energy barrier for activating C-H, C-Cl, and C-CH3 bonds. nih.gov These design principles aim to mimic the favorable behavior of more expensive and less abundant palladium catalysts. nih.gov

Another significant area of advancement is the use of photoredox/nickel dual catalysis for the selective functionalization of C(sp3)—H bonds. sioc-journal.cn This method combines photoinduced C(sp3)—H bond cleavage with nickel-catalyzed cross-coupling reactions, offering a powerful tool for creating high-value chiral compounds. sioc-journal.cn

Key research directions in this area include:

Transition-Metal Catalysis: The development of catalytic reactions involving C-H bond cleavage is a major focus, with a wide range of transition metal catalysts being explored for applications in alkenylation, alkylation, borylation, carbonylation, and silylation. elsevierpure.com

Directing Group Strategies: Overcoming the limitations of traditional methods that require the installation and removal of directing groups is a key challenge. nih.gov Research is focused on developing catalysts that can achieve site-selectivity based on the inherent properties of the catalyst and the functional groups already present in the molecule. nih.gov For example, iridium-phenanthroline catalysts have been shown to facilitate the site-selective functionalization of primary C-H bonds controlled by a hydroxyl group. nih.gov

Cross-Coupling Reactions: Halogenated aromatic compounds like 1-bromo-3,5-dichlorobenzene (B43179) are valuable intermediates in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are used to form new carbon-carbon bonds. guidechem.com

Advanced Remediation Technologies for Halogenated Aromatic Pollutants

The persistence of halogenated aromatic compounds in the environment necessitates the development of effective remediation technologies. nih.gov These compounds are often resistant to natural degradation processes, leading to their accumulation in soil and water. nih.govepa.gov

A variety of biological, chemical, and physical methods are being explored for the remediation of water and soil contaminated with these pollutants. nih.gov Some of the most promising emerging technologies include:

Bioremediation: This approach utilizes microorganisms to break down halogenated aromatics into less toxic substances. nih.gov The key step in this process is dehalogenation, which can occur through oxidative or reductive pathways. nih.gov Biostimulation (enhancing the activity of native microbes) and bioaugmentation (introducing specific microbes) are two common strategies. greener-h2020.eu

Phytoremediation: This technology uses plants to remove, degrade, or stabilize contaminants. greener-h2020.eu Certain plants, known as hyperaccumulators, can absorb and concentrate heavy metals and other pollutants from the soil. greener-h2020.eu

Advanced Oxidation Processes: These methods involve the generation of highly reactive species, such as hydroxyl radicals, to oxidize and degrade persistent organic pollutants. epa.gov

Nanoremediation: The use of nanomaterials, such as nano-adsorbents and nano-oxidants, is a developing area that holds great potential for the efficient removal of pollutants. nih.gov

Integrated Approaches: Combining different remediation technologies, such as bioremediation with phytoremediation, can lead to more effective and sustainable cleanup of contaminated sites. nih.govgreener-h2020.eu

The U.S. Department of Energy's Advanced Remediation Technologies Program is actively developing technologies to address the environmental impacts of fossil energy resource recovery, including produced water treatment and reuse. energy.gov

Investigation of Dibromodichlorobenzenes in Emerging High-Tech Applications

While the primary use of many halogenated aromatics has been as intermediates in the synthesis of agrochemicals and pharmaceuticals, there is growing interest in their potential for high-tech applications. wikipedia.org The unique electronic and structural properties of compounds like dibromodichlorobenzenes make them candidates for use in advanced materials.

Some potential areas of investigation include:

Flame Retardants: Halogenated compounds are well-known for their flame-retardant properties and are incorporated into various materials to enhance their fire resistance.

Polymer Production: These compounds can be used in the manufacture of specialized polymers and polyurethanes.

Organic Electronics: The specific substitution patterns of halogens on an aromatic ring can influence the electronic properties of the molecule, making them potentially useful in the development of new organic electronic materials.

Liquid Crystals: The rigid structure of the benzene (B151609) ring combined with the polarizable halogen atoms could lead to applications in liquid crystal technologies.

The synthesis of novel halogenated heterocycles based on o-phenylenediamine (B120857) for interaction with protein kinase CK2 highlights the ongoing exploration of these compounds in biochemical and medicinal applications. nih.gov

Table of Chemical Compounds Mentioned

| Chemical Name | Molecular Formula |

| 1,2-Dibromo-3,5-dichlorobenzene | C₆H₂Br₂Cl₂ |

| 1-Bromo-3,5-dichlorobenzene | C₆H₃BrCl₂ |

| 1,2-Dichlorobenzene (B45396) | C₆H₄Cl₂ |

| 1,2-dichloro-4-nitrobenzene | C₆H₃Cl₂NO₂ |

| 1,3-dichlorobenzene (B1664543) | C₆H₄Cl₂ |

| 1,4-dichlorobenzene (B42874) | C₆H₄Cl₂ |

| 1-Bromo-2-chloro-3,5-dinitrobenzene | C₆H₂BrClN₂O₄ |

| 1-Bromo-2-chloro-3,5-difluorobenzene | C₆H₂BrClF₂ |

| 1-Bromo-3,5-dinitrobenzene | C₆H₃BrN₂O₄ |

| 1,2-Dibromo-4,5-dichloro-3,6-dimethyl-benzene | C₈H₆Br₂Cl₂ |

| 1,3-Dibromo-2,5-dichlorobenzene | C₆H₂Br₂Cl₂ |

| 1,2-Dibromo-3,5-difluorobenzene | C₆H₂Br₂F₂ |

| 3,5-Dibromo-1,2-dichlorobenzene | C₆H₂Br₂Cl₂ |

| 4-chlorocatechol | C₆H₅ClO₂ |

| 5-chlorovanillin | C₈H₇ClO₃ |

| 5-Bromovanillin | C₈H₇BrO₃ |

| 4-hydroxybenzoic acid | C₇H₆O₃ |

| Phenol | C₆H₆O |

| 4-methylcatechol | C₇H₈O₂ |

| 2-Chloro-1,3,5-trinitrobenzene | C₆H₂ClN₃O₆ |

| 2-Chloro-3,5-dinitroaniline | C₆H₄ClN₃O₄ |

| m-nitrochlorobenzene | C₆H₄ClNO₂ |

| N-bromosuccinimide | C₄H₄BrNO₂ |

| Tetrahydrofuran | C₄H₈O |

| Hydrogen peroxide | H₂O₂ |

| Acetic acid | CH₃COOH |

| Benzene | C₆H₆ |

| Chlorobenzene | C₆H₅Cl |

| Toluene | C₇H₈ |

| Dicumyl peroxide | C₁₈H₂₂O₂ |

| Tertbutyl peroxide | C₈H₁₈O₂ |

| Isopropyl benzene hydroperoxide | C₉H₁₂O₂ |

| Benzoyl peroxide | C₁₄H₁₀O₄ |

| Carbon monoxide | CO |

| Boron monofluoride | BF |

| Phosphine | PH₃ |

| Aminoborane | BH₂NH₂ |

| Iridium | Ir |

| Palladium | Pd |

| Iron | Fe |

| Copper | Cu |

| Lithium | Li |

| Iodine | I₂ |

| Ammonia | NH₃ |

| Tin(II) chloride | SnCl₂ |

| Hydrochloric acid | HCl |

| Boron tribromide | BBr₃ |

| Sulfuryl chloride | SO₂Cl₂ |

| Carbon disulfide | CS₂ |

| Lithium aluminum hydride | LiAlH₄ |

Q & A

Q. Table 1: Key Crystallographic Parameters for Halogenated Benzene Derivatives

| Parameter | This compound (Hypothetical) | 4-Amino-3,5-dichlorobenzene |

|---|---|---|

| Space group | P21/c | P21/c |

| Unit cell volume (ų) | ~900 (estimated) | 902.4 |

| Halogen contacts (Å) | Br⋯Cl: 3.3–3.5 | Cl⋯N: 3.2 |

| R-factor | – | 0.029 |

Q. Table 2: Synthetic Optimization Variables

| Variable | Impact on Yield/Purity | Reference Method |

|---|---|---|

| Catalyst loading (Pd) | >5 mol% increases byproduct formation | Suzuki coupling |

| Solvent polarity | High polarity (DMF) favors coupling efficiency | Fluorination in sulfolane |

| Reaction time | Prolonged time (>24 h) induces decomposition | Demethylation with BBr₃ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.